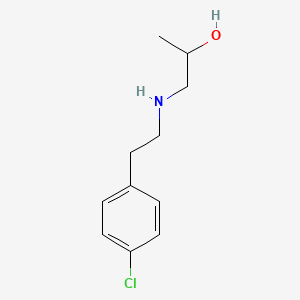

1-((4-Chlorophenethyl)amino)propan-2-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2-(4-chlorophenyl)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-9(14)8-13-7-6-10-2-4-11(12)5-3-10/h2-5,9,13-14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWKQIHYBHDHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCC1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468670 | |

| Record name | 1-{[2-(4-Chlorophenyl)ethyl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847063-13-2 | |

| Record name | 1-{[2-(4-Chlorophenyl)ethyl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((4-chlorophenethyl)amino)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-((4-Chlorophenethyl)amino)propan-2-ol (CAS Number: 847063-13-2)

A critical intermediate and monitored impurity in the synthesis of Lorcaserin, this guide provides a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

1-((4-Chlorophenethyl)amino)propan-2-ol is a secondary amine and a propanolamine derivative. Its primary significance in the pharmaceutical landscape is as a key intermediate and a monitored process impurity in the synthesis of Lorcaserin[1][2][3]. Lorcaserin, a selective serotonin 5-HT2C receptor agonist, was developed for chronic weight management[4][5][6]. As with any pharmaceutical manufacturing process, the control of impurities is a critical aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of the properties, synthesis, and analytical control of this compound is essential for professionals involved in the development and manufacturing of Lorcaserin or related compounds. This technical guide provides a consolidated resource on the known properties and analytical methodologies for this important chemical entity.

Physicochemical Properties

A comprehensive profile of the physicochemical properties of this compound is crucial for its handling, analysis, and the development of synthetic and purification processes. While experimentally determined data is limited in publicly available literature, predicted values from reliable computational models provide valuable insights.

| Property | Value | Source |

| CAS Number | 847063-13-2 | [7][8][9] |

| Molecular Formula | C11H16ClNO | [7][8] |

| Molecular Weight | 213.7 g/mol | [7][8] |

| IUPAC Name | This compound | |

| Synonyms | 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-propanol | [9] |

| Predicted XlogP | 2.1 | [7] |

| Predicted Hydrogen Bond Donor Count | 2 | |

| Predicted Hydrogen Bond Acceptor Count | 2 | |

| Predicted Rotatable Bond Count | 5 | |

| Predicted Monoisotopic Mass | 213.09204 Da | [7] |

Synthesis and Role in Lorcaserin Production

This compound is a direct precursor in one of the synthetic routes to Lorcaserin. The synthesis of this intermediate is a critical step that influences the purity and yield of the final API.

Synthetic Pathway Overview

The synthesis of this compound typically involves the reaction of p-chlorophenethylamine with propylene oxide. This reaction opens the epoxide ring to form the desired propanolamine structure. The resulting intermediate is then subjected to further reactions, such as chlorination and cyclization, to form the core benzazepine structure of Lorcaserin[7].

Caption: Synthetic pathway for Lorcaserin involving this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is based on a method described in patent literature and is provided for informational purposes. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

Materials:

-

p-Chlorophenethylamine

-

Propylene oxide

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

To a suitable reaction vessel, add water.

-

With stirring, add propylene oxide to the water at room temperature.

-

Slowly add p-chlorophenethylamine to the mixture.

-

Gradually heat the reaction mixture to 90 ± 5 °C and maintain this temperature for approximately 5 hours.

-

Cool the reaction mixture to room temperature.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the filtrate to dryness to obtain the crude product as a light yellow solid[7].

Pharmacological Profile: An Uncharacterized Intermediate

As of the latest available information, there is no specific pharmacological data for this compound in the public domain. Its role is primarily understood as a synthetic precursor to Lorcaserin.

Contextual Pharmacology of Lorcaserin:

To provide context for its downstream product, Lorcaserin is a selective agonist of the serotonin 5-HT2C receptor[4][5][6]. The activation of these receptors in the hypothalamus is believed to regulate appetite and promote satiety, leading to reduced food intake and subsequent weight loss[4][6].

Impurities and Safety:

In the context of drug development, impurities are often evaluated for their potential pharmacological and toxicological effects. Regulatory bodies like the FDA and EMA require rigorous impurity profiling to ensure that their levels are controlled within safe limits. While specific studies on the bioactivity of this compound are not publicly available, its structural similarity to other pharmacologically active phenethylamines suggests that its potential for biological activity cannot be entirely dismissed without testing.

Analytical Methodologies for Quality Control

The accurate and precise quantification of this compound is crucial for monitoring the progress of the Lorcaserin synthesis and for ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A validated, stability-indicating HPLC method is essential for separating and quantifying Lorcaserin and its related impurities, including this compound.

Illustrative HPLC Method Parameters (for Lorcaserin and related impurities):

The following parameters are illustrative and may require optimization for the specific analysis of this compound as a reference standard or in a reaction mixture.

-

Column: A C18 or Phenyl-Hexyl column is often suitable for the separation of aromatic compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A standard flow rate of 1.0 mL/min is common.

-

Detection: UV detection at a wavelength where both Lorcaserin and the impurity exhibit significant absorbance (e.g., around 220-230 nm).

-

Column Temperature: Maintaining a constant column temperature (e.g., 25-30 °C) ensures reproducible retention times.

Caption: A generalized workflow for the HPLC analysis of pharmaceutical compounds.

Experimental Protocol: HPLC Analysis

The following is a general protocol for the HPLC analysis of pharmaceutical impurities and should be adapted and validated for the specific analysis of this compound.

Materials:

-

This compound reference standard

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC-grade buffers and additives (e.g., ammonium formate, formic acid)

-

Volumetric flasks and pipettes

-

HPLC vials

Procedure:

-

Mobile Phase Preparation: Prepare the aqueous and organic mobile phases according to the optimized method. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of mobile phase A and B) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent to a known concentration.

-

HPLC System Setup: Equilibrate the HPLC system with the initial mobile phase composition.

-

Injection: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Integrate the peak corresponding to this compound and quantify its concentration by comparing its peak area to the calibration curve generated from the standard solutions.

Conclusion

This compound is a compound of significant interest to pharmaceutical scientists and professionals involved in the synthesis and quality control of Lorcaserin. While its own pharmacological properties are not well-documented, its role as a key synthetic intermediate necessitates a thorough understanding of its chemical characteristics, synthesis, and analytical determination. The information provided in this technical guide serves as a valuable resource for researchers and developers working with this compound, emphasizing the importance of impurity profiling and control in the production of safe and effective pharmaceuticals. Further research into the potential biological activity of this and other drug intermediates could provide valuable insights into structure-activity relationships and potential off-target effects.

References

- CN104119236A - Synthesis of Lorcaserin and preparation method of intermediate of Lorcaserin - Google P

-

Pharmaffiliates. 847063-13-2 | Product Name : this compound. (URL: [Link])

-

Sharma, S., Aware, K. S., Hatware, K., & Patil, K. (2020). Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update. Mini reviews in medicinal chemistry, 20(9), 768–778. (URL: [Link])

-

PubChem. This compound. (URL: [Link])

- CN103755635A - Synthesis methods of lorcaserin derivative and salt thereof - Google P

- US9714225B2 - Processes for the preparation of lorcaserin - Google P

- CN112358406A - Preparation method of lorcaserin intermedi

-

Wikipedia. Lorcaserin. (URL: [Link])

-

Higgins, G. A., & Fletcher, P. J. (2019). Lorcaserin: a review of its preclinical and clinical pharmacology and therapeutic potential. Pharmacology & therapeutics, 203, 107417. (URL: [Link])

-

Veeprho. Lorcaserin Impurities and Related Compound. (URL: [Link])

-

LookChem. Cas 616202-92-7, LORCASERIN. (URL: [Link])

-

PubChemLite. This compound. (URL: [Link])

-

Pharmaffiliates. Lorcaserin Hydrochloride Hemihydrate-impurities. (URL: [Link])

-

ResearchGate. A Validated Stability-Indicating Liquid Chromatographic Method for the Determination of Lorcaserin and Related Impurities in DRUG Substance Supported by Quality by Design. (URL: [Link])

-

Patel, M. J., Patel, P. R., & Patel, N. M. (2018). Development and Validation of a HPLC-based Bioanalytical Method for Lorcaserin using Solid Phase Extraction and Application to a. Indian Journal of Pharmaceutical Sciences, 80(2), 235-242. (URL: [Link])

-

Pharmaffiliates. lorcaserin hydrochloride - Nitrosamine Standards. (URL: [Link])

- CN106631823A - Preparation method of lorcaserin intermediate - Google P

-

ChemBK. 2-Amino-1-(4-chlorophenyl)propan-1-ol. (URL: [Link])

-

PubChem. 1-(4-Chlorophenoxy)propan-2-ol. (URL: [Link])

-

PubChem. (S)-1-chloro-3-((4-chlorobenzylidene)amino)propan-2-ol. (URL: [Link])

-

PubMed. Synthesis of enantiopure antiobesity drug lorcaserin. (URL: [Link])

-

ResearchGate. Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride. (URL: [Link])

-

PubMed. Lorcaserin: drug profile and illustrative model of the regulatory challenges of weight-loss drug development. (URL: [Link])

-

PubChem. 1-[(Propan-2-yl)amino]propan-2-ol. (URL: [Link])

-

PubMed. Lorcaserin: A novel antiobesity drug. (URL: [Link])

-

PubChem. 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride. (URL: [Link])

Sources

- 1. veeprho.com [veeprho.com]

- 2. 1-(4-Chlorophenoxy)propan-2-ol | C9H11ClO2 | CID 220317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-[(Propan-2-yl)amino]propan-2-ol | C6H15NO | CID 276926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lorcaserin - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - this compound (C11H16ClNO) [pubchemlite.lcsb.uni.lu]

- 8. 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride | C10H13Cl2NO | CID 132988638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 1-((4-Chlorophenethyl)amino)propan-2-ol

Executive Summary

This technical guide provides an in-depth analysis of the core physicochemical characteristics of 1-((4-Chlorophenethyl)amino)propan-2-ol, a substituted amino alcohol of interest in pharmaceutical research and development. As an analog or intermediate, understanding its fundamental properties is paramount for predicting its behavior, ensuring purity, and developing stable formulations. This document moves beyond a simple data sheet, offering a Senior Application Scientist's perspective on the causality behind analytical method selection and the interpretation of results. We will explore the compound's molecular identity, predicted physicochemical properties, and the detailed experimental protocols required for its comprehensive characterization using modern analytical techniques, including spectroscopy, chromatography, and thermal analysis.

Molecular Identity and Structural Framework

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis. This compound is a secondary amine and a secondary alcohol, featuring a chlorophenethyl group attached to an aminopropanol backbone. This structure confers a combination of lipophilic (chlorophenyl ring) and hydrophilic (hydroxyl and amino groups) characteristics, which dictates its behavior in various systems.

1.1. Core Identification Parameters The fundamental identifiers for this compound are summarized below.

| Parameter | Value | Source |

| CAS Number | 847063-13-2 | [1] |

| Molecular Formula | C₁₁H₁₆ClNO | [1][2] |

| Molecular Weight | 213.7 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Common Synonym | 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-hydroxypropane | [1] |

| Monoisotopic Mass | 213.09204 Da | [2] |

1.2. Chemical Structure The molecular structure consists of a propan-2-ol core, where the amino group at position 1 is substituted with a 4-chlorophenethyl moiety.

Caption: 2D representation of this compound.

Predicted Physicochemical Properties and Their Implications

While experimental data for this specific molecule is not extensively published, we can leverage computational models and structural analysis to predict key properties that guide experimental design.

2.1. Summary of Physicochemical Data

| Property | Predicted/Known Value | Implication in Drug Development |

| XlogP3 | 2.1 | Indicates moderate lipophilicity; likely to have reasonable membrane permeability but may require formulation strategies to enhance aqueous solubility.[2] |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | Suggests good potential for oral bioavailability based on Veber's rules (<140 Ų). |

| pKa (basic) | ~9-10 (Predicted) | The secondary amine will be protonated at physiological pH, impacting solubility, receptor binding, and potential for salt formation. |

| pKa (acidic) | ~14-15 (Predicted) | The secondary alcohol is a very weak acid and is not physiologically relevant for ionization. |

| Melting Point (°C) | Not available | Critical for determining physical state, stability, and polymorphism. Must be determined experimentally via DSC. |

| Boiling Point (°C) | Not available | Relevant for purification (distillation) and assessing volatility. |

| Aqueous Solubility | Not available | Must be determined experimentally. Expected to be pH-dependent due to the basic amine. |

2.2. Lipophilicity and Solubility The predicted partition coefficient (XlogP) of 2.1 suggests a balanced character.[2] The molecule is sufficiently lipophilic to likely cross biological membranes, a key attribute for bioavailability. However, its aqueous solubility, while aided by the polar hydroxyl and amino groups, will be limited by the nonpolar chlorophenyl ring. Solubility is expected to be significantly higher in acidic aqueous solutions where the secondary amine is protonated, forming a more soluble ammonium salt.

Analytical Characterization Methodologies

A multi-technique approach is required for unambiguous structural confirmation and purity assessment. The following sections detail the rationale and protocols for the primary analytical methods.

Workflow for Structural Elucidation and Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive analysis of a new batch or synthesis of the title compound.

Caption: Logical workflow for the comprehensive physicochemical characterization.

3.1. Mass Spectrometry (MS) MS is the first-line technique to confirm the molecular weight and elemental composition.

-

Expertise & Causality: Electrospray Ionization (ESI) in positive mode is the preferred method due to the presence of a basic nitrogen atom, which is readily protonated to form [M+H]⁺ ions. High-resolution MS (HRMS), such as on a TOF or Orbitrap instrument, is crucial to confirm the elemental formula by comparing the measured accurate mass to the theoretical mass.

-

Predicted Fragmentation: The molecule is expected to fragment via characteristic pathways, including:

-

Loss of water (-18 Da) from the propanol moiety.

-

Cleavage of the C-C bond between the ethyl chain and the phenyl ring, yielding a tropylium-like ion.

-

Cleavage of the C-N bond (alpha-cleavage).

-

-

Predicted Adducts: Based on computational data, the following adducts are expected in an ESI-MS analysis[2]:

-

[M+H]⁺: m/z 214.09932

-

[M+Na]⁺: m/z 236.08126

-

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.[3]

-

¹H NMR (Proton NMR):

-

Aromatic Region (~7.0-7.3 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring.

-

Methine Proton (-CH-OH, ~3.8-4.1 ppm): A multiplet, coupled to the adjacent methyl and methylene protons.[4]

-

Aliphatic Protons (~2.5-3.0 ppm): A series of multiplets corresponding to the four protons of the ethyl chain and the two protons of the -CH₂-N group.

-

Methyl Protons (-CH₃, ~1.1-1.3 ppm): A doublet, coupled to the methine proton.[5]

-

Labile Protons (-OH, -NH): Broad singlets, variable chemical shift. Their identity can be confirmed by a D₂O exchange experiment, where these peaks disappear.[5]

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons (~128-140 ppm): Four signals expected for the substituted phenyl ring.

-

Hydroxyl-bearing Carbon (-CH-OH, ~65-70 ppm): Signal significantly downfield due to the electronegative oxygen.

-

Aliphatic Carbons (~20-60 ppm): Signals corresponding to the ethyl chain, the methylene adjacent to the nitrogen, and the methyl group.

-

3.3. Infrared (IR) Spectroscopy IR spectroscopy is used to confirm the presence of key functional groups.[6]

-

Expected Absorption Bands:

-

O-H Stretch (Alcohol): Broad peak around 3300-3400 cm⁻¹.

-

N-H Stretch (Secondary Amine): Moderate peak around 3300-3350 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1600 and 1475 cm⁻¹.

-

C-O Stretch (Secondary Alcohol): Strong peak around 1100 cm⁻¹.

-

C-Cl Stretch: Peak in the fingerprint region, typically 700-800 cm⁻¹.

-

Thermal and Chromatographic Analysis

Beyond structural identity, assessing the thermal stability and purity of a compound is critical for its application in research and drug development.

4.1. Thermal Analysis: DSC and TGA Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of a pharmaceutical compound.[7][8]

-

Expertise & Causality:

-

TGA is performed first to identify the presence of residual solvents or water. A significant mass loss before the onset of decomposition indicates the presence of volatiles, which would interfere with the interpretation of the DSC thermogram.[8][9]

-

DSC is then used on a confirmed anhydrous/ansolvous sample to determine the melting point (as the peak onset of the endotherm) and enthalpy of fusion. It can also reveal polymorphism, glass transitions (for amorphous content), and decomposition (broad, often exothermic events).[7][10]

-

Experimental Protocol: Determination of Thermal Properties by DSC/TGA

-

TGA Analysis:

-

Tare a platinum or alumina TGA pan.

-

Place 5-10 mg of the sample into the pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

-

Record the mass loss as a function of temperature. Analyze for stepwise losses corresponding to solvent evaporation and the onset of thermal decomposition.

-

-

DSC Analysis:

-

Tare a non-hermetic aluminum DSC pan.

-

Place 2-5 mg of the sample (confirmed to be free of volatiles by TGA) into the pan and crimp the lid.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at 25 °C.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well beyond the expected melt (e.g., 250 °C) under a nitrogen atmosphere.

-

Record the heat flow. The sharp endotherm corresponds to the melting event.

-

4.2. Purity Assessment by High-Performance Liquid Chromatography (HPLC) HPLC with UV detection is the gold standard for determining the purity of small organic molecules.

-

Expertise & Causality:

-

Column Choice: A reversed-phase C18 column is the logical starting point due to the compound's moderate lipophilicity.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate at a slightly acidic pH to ensure the amine is protonated and well-behaved) and an organic solvent (acetonitrile or methanol) is used.

-

Detection: The chlorophenyl group is a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector is ideal to assess peak purity and select the optimal wavelength (likely ~220 nm).

-

Gradient Elution: A gradient method (increasing the organic solvent percentage over time) is recommended to ensure that any potential impurities, which may have very different polarities, are eluted from the column and detected.

-

Experimental Protocol: HPLC Method for Purity Determination

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm.

-

-

Sample Preparation:

-

Accurately weigh ~10 mg of the compound and dissolve in 10 mL of 50:50 Mobile Phase A:B to create a 1 mg/mL stock solution.

-

Dilute further to ~0.1 mg/mL for injection.

-

-

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 20.0 | 90 |

| 25.0 | 90 |

| 25.1 | 10 |

| 30.0 | 10 |

-

Analysis:

-

Inject 10 µL of the sample solution.

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

-

Conclusion

The comprehensive physicochemical characterization of this compound requires a systematic and multi-faceted analytical approach. While publicly available experimental data is sparse, its structure allows for reliable prediction of its key properties and the rational design of robust analytical methods. Through the integrated use of mass spectrometry, NMR, and IR spectroscopy, its chemical identity can be unequivocally confirmed. Furthermore, the application of thermal analysis and gradient HPLC provides critical data on its solid-state behavior and purity. The methodologies and insights presented in this guide serve as a blueprint for researchers, enabling the confident and accurate characterization of this compound for its intended application in scientific discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SynThink Research Chemicals. This compound. [Link]

-

PubChem. 1-(4-Chlorophenoxy)propan-2-ol. National Center for Biotechnology Information. [Link]

-

ChemBK. 2-Amino-1-(4-chlorophenyl)propan-1-ol. [Link]

-

TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

-

Chemistry LibreTexts. 2.8: Thermal Analysis. [Link]

-

PubChem. 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. [Link]

-

Ami Instruments. Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. [Link]

-

MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

- Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)

-

ResearchGate. ¹H NMR spectra in the chemical shift region associated with propan-2-ol... [Link]

-

Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum... [Link]

-

OSHA. 1-Amino-2-propanol Method number: PV2122. [Link]

-

PubChem. 1-Amino-2-propanol. National Center for Biotechnology Information. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. PubChemLite - this compound (C11H16ClNO) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. benchchem.com [benchchem.com]

- 7. tainstruments.com [tainstruments.com]

- 8. Thermal Analysis in Pharmaceuticals | AMI Tech Library [ami-instruments.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

A Comprehensive Guide to the Structural Elucidation and Confirmation of 1-((4-Chlorophenethyl)amino)propan-2-ol

Abstract

The unambiguous structural elucidation and confirmation of active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This technical guide provides an in-depth, methodology-driven approach to the structural characterization of 1-((4-Chlorophenethyl)amino)propan-2-ol, a representative small molecule. Moving beyond a simple recitation of techniques, this document delves into the causal logic behind the analytical strategy, integrating a suite of modern spectroscopic and chromatographic methods. We will explore the synergistic application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section presents not only the protocol but also the scientific rationale, empowering researchers to not just follow steps, but to make informed analytical decisions. This guide is grounded in authoritative principles, aligning with International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2][3][4]

Introduction: The Imperative for Unambiguous Characterization

This compound (Molecular Formula: C₁₁H₁₆ClNO, Molecular Weight: 213.7 g/mol ) is a secondary amine containing a substituted aromatic ring and a chiral center.[5] Its structural complexity, while moderate, presents a classic analytical challenge requiring a multi-faceted approach for confirmation. In the pharmaceutical industry, the precise identification of a molecule is not merely an academic exercise; it is a critical regulatory requirement for API characterization, impurity profiling, and stability testing.[6][7][8][9] Regulatory bodies such as the FDA and EMA, guided by ICH principles, mandate rigorous proof of structure to ensure that the correct molecule is being synthesized and that any related substances are identified and controlled.[9][10]

This guide presents a logical workflow for achieving unequivocal structural confirmation, emphasizing the orthogonality and complementary nature of the selected analytical techniques.[11]

The Integrated Analytical Workflow

The confirmation of a chemical structure is not a linear process but an integrated puzzle. Each piece of data from different analytical techniques must converge to support a single, unambiguous structure. The workflow described herein is designed to be a self-validating system, where the results of one experiment inform and are confirmed by the next.

Caption: Integrated workflow for structural elucidation.

Chromatographic Purity: The Foundation of Analysis

Expertise & Causality: Before any structural analysis can be trusted, the purity of the sample must be established. A heterogeneous sample will produce convoluted spectroscopic data, making interpretation impossible. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for this purpose due to its high resolving power and sensitivity.[7][11] The choice of a C18 reversed-phase column is logical for a molecule of this polarity, and a gradient elution ensures that potential impurities with different polarities are effectively separated.

Experimental Protocol: HPLC-UV Purity Assessment

-

Sample Preparation: Accurately weigh and dissolve ~1 mg of this compound in 1 mL of 50:50 acetonitrile:water (diluent) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

-

Instrumentation & Conditions:

-

System: Agilent 1260 Infinity II or equivalent.

-

Detector: Diode Array Detector (DAD), monitoring at 220 nm and 254 nm.

-

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

-

Mobile Phase Gradient:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Data Analysis: Integrate the peak area of all detected peaks. Calculate the area percent of the main peak to determine purity. The method should be validated for specificity, linearity, and precision according to ICH guidelines.[1][10]

| Parameter | Specification | Purpose |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and MS compatibility. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the analyte. |

| Gradient | 10% B to 90% B over 15 min | Ensures separation of non-polar and polar impurities. |

| Detection λ | 220 nm, 254 nm | 220 nm for general detection, 254 nm for aromatic chromophore. |

| Purity Acceptance | ≥ 98.0% | Standard threshold for analytical reference material. |

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: Mass spectrometry provides the single most crucial piece of initial structural information: the molecular weight.[6] Electrospray Ionization (ESI) in positive mode is selected as it is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation, preserving the molecular integrity. High-Resolution Mass Spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is paramount. It provides a highly accurate mass measurement, which allows for the determination of the elemental formula, a powerful tool for confirming the proposed structure and differentiating it from potential isomers.[6][11]

Protocol: High-Resolution LC-MS

-

Instrumentation: Couple the validated HPLC method directly to an HRMS instrument (e.g., Agilent 6545 Q-TOF or Thermo Scientific Q Exactive).

-

Ionization Source: ESI, Positive Mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Acquisition: Acquire both full scan data (for the accurate mass of the parent ion) and tandem MS (MS/MS) data by fragmenting the primary ion (m/z ~214.1) to elicit structural information.

-

Analysis:

-

Extract the exact mass of the [M+H]⁺ ion.

-

Use the instrument's software to generate a molecular formula based on the accurate mass and isotopic pattern (presence of ³⁷Cl).

-

Analyze the fragmentation pattern from the MS/MS spectrum to corroborate specific structural motifs.

-

Data Interpretation: Predicted Mass and Fragmentation

The molecular formula C₁₁H₁₆ClNO predicts a monoisotopic mass of 213.09204 Da.[12] The protonated molecule [M+H]⁺ should therefore be observed at m/z 214.09932 . The presence of a single chlorine atom will be confirmed by the characteristic A+2 isotopic peak ([M+2+H]⁺) at m/z ~216.1, with an intensity approximately one-third that of the monoisotopic peak.

Tandem MS provides a structural fingerprint. Key fragmentations are predicted based on the stability of the resulting ions.

Caption: Predicted MS/MS fragmentation pathway.

| m/z (Predicted) | Proposed Fragment Ion | Structural Origin |

| 214.0993 | [C₁₁H₁₇ClNO]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 196.0887 | [C₁₁H₁₅ClN]⁺ | Loss of water from the propanol moiety. |

| 168.0836 | [C₉H₁₁ClN]⁺ | Cleavage β to the hydroxyl group. |

| 125.0152 | [C₇H₆Cl]⁺ | Chlorotropylium ion via benzylic cleavage. |

| 88.0757 | [C₄H₁₀NO]⁺ | Cleavage of the phenethyl C-C bond adjacent to the nitrogen. |

Nuclear Magnetic Resonance (NMR): Mapping the Skeleton

Expertise & Causality: While MS defines the boundaries, NMR spectroscopy illuminates the internal structure. It is the most powerful technique for unambiguous structure determination in solution.[6][9] ¹H NMR identifies the number of distinct proton environments and their connectivity through spin-spin coupling, while ¹³C NMR reveals the number of unique carbon environments.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). The choice of solvent is critical; CDCl₃ is often a good starting point for non-polar to moderately polar compounds.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Standard carbon experiment, typically proton-decoupled.

-

(Optional but Recommended): 2D NMR experiments like COSY (Correlated Spectroscopy) to confirm H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to map protons directly to their attached carbons.

-

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[13]

Data Interpretation: Predicted Chemical Shifts and Couplings

The predicted NMR data provides a template against which the experimental spectrum can be compared.

Table: Predicted ¹H NMR Data

| Protons | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Couplings |

|---|---|---|---|---|---|

| H-2', H-6' | Aromatic | ~7.25 | Doublet (d) | 2H | J ≈ 8.5 Hz to H-3', H-5' |

| H-3', H-5' | Aromatic | ~7.15 | Doublet (d) | 2H | J ≈ 8.5 Hz to H-2', H-6' |

| H-2 | -CH(OH)- | ~3.9 - 4.1 | Multiplet (m) | 1H | Coupled to H-1 and H-3 |

| H-α, H-β | -CH₂CH₂- | ~2.8 - 3.0 | Multiplets (m) | 4H | Complex coupling |

| H-1 | -NCH₂- | ~2.6 - 2.8 | Multiplet (m) | 2H | Coupled to H-2 |

| H-3 | -CH₃ | ~1.1 - 1.2 | Doublet (d) | 3H | J ≈ 6.2 Hz to H-2 |

| -NH, -OH | Amine, Alcohol | Variable | Broad Singlet (br s) | 2H | May exchange with D₂O |

Table: Predicted ¹³C NMR Data

| Carbon | Assignment | Predicted δ (ppm) |

|---|---|---|

| C-4' | Aromatic C-Cl | ~132 |

| C-1' | Aromatic C-ipso | ~139 |

| C-2', C-3', C-5', C-6' | Aromatic C-H | ~129 - 131 |

| C-2 | -CH(OH)- | ~68 |

| C-1 | -NCH₂- (propanol side) | ~58 |

| C-β | -NCH₂- (ethyl side) | ~50 |

| C-α | -CH₂- (aromatic side) | ~36 |

| C-3 | -CH₃ | ~22 |

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: FTIR spectroscopy provides rapid and definitive confirmation of the presence of key functional groups.[9] While NMR and MS can infer these groups, FTIR directly observes their vibrational frequencies. For this molecule, the key signatures will be the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and vibrations associated with the substituted aromatic ring.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: Any modern FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first.

-

Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Table: Predicted Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3350 (broad) | O-H Stretch | Secondary Alcohol |

| ~3320 (medium) | N-H Stretch | Secondary Amine |

| 3050 - 3020 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic |

| ~1490 | C=C Stretch | Aromatic Ring |

| ~1100 | C-O Stretch | Secondary Alcohol |

| ~810 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is definitively achieved not by a single technique, but by the congruent and mutually reinforcing data from an orthogonal set of analytical methods.

-

HPLC establishes the sample's purity, ensuring the integrity of subsequent analyses.

-

HRMS confirms the elemental formula (C₁₁H₁₆ClNO) via accurate mass and isotopic pattern, while MS/MS provides fragmentation data consistent with the proposed structure.

-

NMR Spectroscopy provides the unequivocal map of the proton and carbon framework, confirming the 4-chlorophenethyl and propan-2-ol moieties and their linkage through the secondary amine.

-

FTIR Spectroscopy offers rapid, direct evidence for the presence of the critical alcohol and amine functional groups.

When the data from each of these experiments aligns with the predicted values and with each other, the structure can be considered unambiguously confirmed with a high degree of scientific certainty, meeting the rigorous standards required in the pharmaceutical industry.[3][8]

References

-

Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research, 12(4). Available at: [Link]

-

Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

-

Hansen, S. H., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 3-17. Available at: [Link]

-

AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

-

Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Agilent Technologies. Available at: [Link]

-

Chanda, A., et al. (2015). IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. Indo American Journal of Pharmaceutical Research, 5(7), 2845-2856. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for relevant chemical synthesis. Available at: [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

-

International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

-

Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

Sources

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. database.ich.org [database.ich.org]

- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. biotech-spain.com [biotech-spain.com]

- 8. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmatutor.org [pharmatutor.org]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 11. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 12. PubChemLite - this compound (C11H16ClNO) [pubchemlite.lcsb.uni.lu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Intermediate: A Technical Guide to the Role of 1-((4-Chlorophenethyl)amino)propan-2-ol in Lorcaserin Synthesis

Introduction

The development of efficient and scalable synthetic routes is a cornerstone of modern pharmaceutical chemistry. Lorcaserin, a selective serotonin 5-HT2C receptor agonist previously utilized for weight management, presents a fascinating case study in multi-step synthesis.[1][2] While several synthetic pathways to Lorcaserin have been described, a particularly notable strategy involves the use of a key intermediate: 1-((4-Chlorophenethyl)amino)propan-2-ol.[3] This technical guide provides an in-depth analysis of the pivotal role of this compound, detailing its synthesis and subsequent transformation into the core benzazepine structure of Lorcaserin. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical logic and experimental considerations inherent in this synthetic approach.

The Strategic Importance of this compound

The molecular architecture of Lorcaserin, chemically known as (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, necessitates a synthetic strategy that can efficiently construct its seven-membered heterocyclic ring.[1] The use of this compound as a precursor is strategically advantageous as it incorporates the essential carbon and nitrogen framework of the final molecule in a linear, acyclic form. This intermediate effectively sets the stage for the critical intramolecular cyclization step that forms the benzazepine ring.

The synthesis of this key intermediate can be achieved through the reaction of p-chlorophenylethylamine with propylene oxide.[3] This nucleophilic ring-opening of the epoxide by the amine is a well-established and efficient method for constructing β-amino alcohols.

Visualizing the Precursor Synthesis

Caption: Synthesis of the key intermediate.

Transformation of the Intermediate: The Path to Lorcaserin

Once this compound is synthesized, it undergoes a two-step transformation to yield the racemic Lorcaserin core: chlorination followed by intramolecular Friedel-Crafts alkylation.

Step 1: Chlorination of the Hydroxyl Group

The hydroxyl group of the propan-2-ol moiety is not a suitable leaving group for the subsequent cyclization reaction. Therefore, it must be converted into a more reactive species. This is typically achieved through chlorination, for instance, by using thionyl chloride (SOCl₂).[3] This reaction converts the alcohol into a secondary chloride, 1-((4-chlorophenethyl)amino)-2-chloropropane, which is primed for the intramolecular cyclization.

Experimental Protocol: Chlorination of this compound [3]

-

To a solution of this compound (1 equivalent) in a suitable solvent such as toluene, add dimethylformamide (catalytic amount).

-

Slowly add thionyl chloride (approximately 3 equivalents) to the mixture at a controlled temperature, for example, below 10°C using an ice-water bath.

-

After the addition is complete, the reaction mixture is gradually warmed to a higher temperature (e.g., 65°C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled, and the product, 1-((4-chlorophenethyl)amino)-2-chloropropane hydrochloride, is isolated by filtration and washed with a non-polar solvent like toluene.

Step 2: Intramolecular Friedel-Crafts Alkylation (Cyclization)

With the leaving group in place, the crucial ring-closing step can proceed. This is an intramolecular Friedel-Crafts alkylation reaction.[4][5] A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is employed to facilitate the formation of a carbocation intermediate, which is then attacked by the electron-rich benzene ring to form the seven-membered benzazepine ring of Lorcaserin.[5][6]

Experimental Protocol: Cyclization to Racemic Lorcaserin [3]

-

In a reaction vessel, suspend 1-((4-chlorophenethyl)amino)-2-chloropropane hydrochloride (1 equivalent) and aluminum chloride (approximately 1.3 equivalents) in a high-boiling point solvent like 1,2-dichlorobenzene.

-

Heat the mixture to a high temperature (e.g., 130°C) and maintain it for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding an acidic aqueous solution (e.g., 1N HCl).

-

Extract the aqueous layer with an organic solvent such as methyl tertiary butyl ether to remove non-basic impurities.

-

The aqueous layer, containing the hydrochloride salt of racemic Lorcaserin, can then be basified and extracted to yield the free base, or further processed for purification and chiral resolution.

Visualizing the Transformation

Caption: Key transformation steps to Lorcaserin.

Stereochemistry and Final Product

It is crucial to note that the synthesis described above yields racemic Lorcaserin. The desired therapeutic agent is the (R)-enantiomer.[1] Therefore, a subsequent chiral resolution step is necessary to separate the (R)- and (S)-enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid, followed by fractional crystallization.[4]

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield | Purity |

| Intermediate Synthesis | p-Chlorophenylethylamine, Propylene Oxide | - | This compound | ~91%[3] | >98% |

| Chlorination | This compound | Thionyl Chloride, DMF | 1-((4-Chlorophenethyl)amino)-2-chloropropane HCl | High | - |

| Cyclization | 1-((4-Chlorophenethyl)amino)-2-chloropropane HCl | Aluminum Chloride | Racemic Lorcaserin | - | - |

| Overall (6-step process) | Various | - | Lorcaserin HCl | 23.1%[4] | 99.9% (>99.8% ee)[4] |

Note: Yields and purity can vary based on specific reaction conditions and purification methods.

Conclusion

This compound serves as a highly effective and strategic intermediate in the synthesis of Lorcaserin. Its structure contains the necessary backbone that, through a well-defined sequence of chlorination and intramolecular Friedel-Crafts alkylation, efficiently leads to the formation of the core benzazepine ring system. This synthetic route, while requiring a final chiral resolution step, represents a robust and scalable approach for the production of Lorcaserin. Understanding the role of this key intermediate and the underlying chemical principles of its transformation is essential for chemists and researchers involved in the synthesis of complex pharmaceutical agents.

References

-

A novel synthesis of antiobesity drug lorcaserin hydrochloride. (URL: [Link])

-

Synthesis of enantiopure antiobesity drug lorcaserin. (URL: [Link])

-

A new enantioselective synthesis of antiobesity drug lorcaserin. (URL: [Link])

-

Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update. (URL: [Link])

-

Synthesis of enantiopure antiobesity drug lorcaserin. (URL: [Link])

- CN104119236A - Synthesis of Lorcaserin and preparation method of intermedi

-

Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. (URL: [Link])

Sources

- 1. Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104119236A - Synthesis of Lorcaserin and preparation method of intermediate of Lorcaserin - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of enantiopure antiobesity drug lorcaserin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-((4-Chlorophenethyl)amino)propan-2-ol: Synonyms, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-((4-Chlorophenethyl)amino)propan-2-ol has emerged as a molecule of significant interest within the pharmaceutical landscape, primarily owing to its crucial role as a key intermediate in the synthesis of Lorcaserin, a selective serotonin 5-HT2C receptor agonist previously utilized for weight management.[1][2] This guide provides a comprehensive technical overview of this compound, delving into its chemical identity, synthesis methodologies, and the analytical techniques pivotal for its characterization and quality control. By offering a detailed exploration of its scientific underpinnings, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively work with and understand this important synthetic precursor.

Chemical Identity and Nomenclature

A clear and unambiguous understanding of a compound's identity is paramount in scientific research and development. This compound is known by several synonyms and systematic names, reflecting different nomenclature systems. Establishing a clear correspondence between these names is crucial to avoid ambiguity when consulting scientific literature and chemical databases.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Synonym | 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-propanol[1] |

| CAS Number | 847063-13-2[1] |

| Molecular Formula | C₁₁H₁₆ClNO[3] |

| Molecular Weight | 213.7 g/mol [3] |

| InChI | InChI=1S/C11H16ClNO/c1-9(14)8-13-7-6-10-2-4-11(12)5-3-10/h2-5,9,13-14H,6-8H2,1H3[4] |

| SMILES | CC(O)CNCCc1ccc(Cl)cc1[4] |

Synthesis and Purification

The primary synthetic route to this compound involves the nucleophilic ring-opening of propylene oxide by 4-chlorophenethylamine. This reaction is a classical example of an amine addition to an epoxide, a versatile and widely used transformation in organic synthesis.

Synthetic Pathway

The synthesis can be conceptually broken down into the following key transformation:

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. It is crucial to perform this synthesis in a well-ventilated fume hood and with appropriate personal protective equipment.

Materials:

-

4-Chlorophenethylamine

-

Propylene oxide

-

Methanol (or another suitable solvent)

-

Water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Stirring plate and magnetic stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenethylamine in a suitable solvent such as methanol.

-

Addition of Propylene Oxide: To the stirred solution, add propylene oxide dropwise at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting materials.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then taken up in a mixture of water and an organic solvent immiscible with water, such as dichloromethane.

-

Extraction and Drying: The aqueous and organic layers are separated using a separatory funnel. The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Purification: After filtering off the drying agent, the solvent is removed from the filtrate by rotary evaporation to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. Commercial suppliers of this compound typically provide a Certificate of Analysis (CoA) that includes data from several of the techniques described below.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method is generally suitable for the analysis of this compound.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 220 nm |

| Injection Volume | 10 µL |

This method allows for the separation of the target compound from starting materials and potential by-products, enabling accurate purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (C₆H₄) | 7.20 - 7.30 | m | 4H | - |

| -CH(OH)- | 3.80 - 3.90 | m | 1H | - |

| -CH₂-N- | 2.70 - 2.90 | m | 4H | - |

| -CH₂-Ar | 2.60 - 2.70 | t | 2H | ~7.5 |

| -NH- | (variable) | br s | 1H | - |

| -CH₃ | 1.10 - 1.20 | d | 3H | ~6.0 |

| -OH | (variable) | br s | 1H | - |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-Cl) | ~138 |

| Aromatic C (quaternary) | ~132 |

| Aromatic CH | ~130 |

| Aromatic CH | ~128 |

| -CH(OH)- | ~68 |

| -CH₂-N- | ~58 |

| -CH₂-N- | ~50 |

| -CH₂-Ar | ~35 |

| -CH₃ | ~22 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 214.0993.[4] The fragmentation pattern in mass spectrometry is influenced by the molecular structure. For this compound, fragmentation is likely to occur at the C-C bond adjacent to the nitrogen (alpha-cleavage) and the C-C bond adjacent to the oxygen of the alcohol.

Caption: Potential mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-Cl bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (alcohol) | 3200-3600 | Broad |

| N-H (secondary amine) | 3300-3500 | Medium |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-2960 | Strong |

| C=C (aromatic) | 1450-1600 | Medium |

| C-O (alcohol) | 1000-1260 | Strong |

| C-Cl (aryl chloride) | 1000-1100 | Medium |

Applications in Research and Drug Development

The primary and most well-documented application of this compound is its role as a direct precursor in the synthesis of Lorcaserin.[1][2] The development of efficient and scalable synthetic routes to this intermediate is therefore of significant interest to pharmaceutical manufacturers.

Beyond its use in the synthesis of Lorcaserin, this compound and its structural analogs may be of interest to researchers in medicinal chemistry for the following reasons:

-

Scaffold for Library Synthesis: The amino alcohol moiety provides a versatile scaffold for the synthesis of compound libraries for screening against various biological targets.

-

Structure-Activity Relationship (SAR) Studies: Modifications to the chlorophenethyl or the propanolamine portion of the molecule can be systematically made to explore the structure-activity relationships of new chemical entities.

-

Potential Biological Activity: While the primary focus has been on its role as an intermediate, structurally similar amino alcohols have been investigated for their own biological activities, including potential antibacterial properties.[5][6]

Conclusion

This compound is a key synthetic intermediate with a well-defined role in the pharmaceutical industry. A thorough understanding of its nomenclature, synthesis, and analytical characterization is fundamental for any scientist or researcher working with this compound. The methodologies and data presented in this guide provide a solid foundation for its effective use in research and development, ensuring both the quality of the material and the integrity of the subsequent scientific investigations.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2017). Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2020). Mass spectrometry A-level Fragmentation of organic molecules. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. Retrieved from [Link]

-

PubMed. (2017). Identification of 1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol, a Novel Antibacterial Compound Active against Persisters of Pseudomonas aeruginosa. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

Shimadzu. (n.d.). Introduction to HPLC. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Alichem. (n.d.). This compound, 97% Purity, C11H16ClNO, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenoxy)propan-2-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol. Retrieved from [Link]

- Google Patents. (n.d.). US3673264A - Method of preparing optically active propylene chlorohydrins and propylene oxides.

-

NIST. (n.d.). 2-Propanol, 1-amino-. Retrieved from [Link]

-

University of Lethbridge. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

CAMAG. (n.d.). Planar chromatography – an essential component of modern analysis. Retrieved from [Link]

-

IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

OSHA. (n.d.). 1-Amino-2-propanol Method number. Retrieved from [Link]

-

NIST. (n.d.). Propanol, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN110981738A - Synthesis method of 2-aminopropanol.

- Google Patents. (n.d.). CN113045484A - Preparation method of 2-amino-2-(1-methyl-4-piperidyl) propane-1-alcohol.

- Google Patents. (n.d.). CN111606842A - Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. m.youtube.com [m.youtube.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. PubChemLite - this compound (C11H16ClNO) [pubchemlite.lcsb.uni.lu]

- 5. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol, a Novel Antibacterial Compound Active against Persisters of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preliminary Stability Assessment of 1-((4-Chlorophenethyl)amino)propan-2-ol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary stability assessment of the drug candidate 1-((4-Chlorophenethyl)amino)propan-2-ol. As an essential component of early-stage drug development, a thorough understanding of a molecule's intrinsic stability is paramount for identifying potential liabilities, guiding formulation development, and establishing a robust analytical control strategy. This document moves beyond a generic template, offering a tailored approach that considers the specific structural attributes of this compound. We will delve into the rationale behind experimental design, detail forced degradation protocols, and outline the development of a stability-indicating analytical method. The methodologies described herein are grounded in the principles of scientific integrity and are aligned with the recommendations of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Rationale for a Bespoke Stability Assessment

The preliminary stability assessment of a new chemical entity (NCE) is a critical milestone in its journey from discovery to a viable drug product. This early-stage evaluation provides a foundational understanding of the molecule's susceptibility to degradation under various environmental stressors. For this compound, a molecule featuring a secondary amine, a secondary alcohol, and a chlorinated aromatic ring, a bespoke stability study is crucial. These functional groups are known to be susceptible to specific degradation pathways, which must be systematically investigated.

This guide is designed to provide a logical and scientifically sound workflow for this assessment. It emphasizes not just the "what" and "how" of the experimental procedures, but also the "why," ensuring that the generated data is both reliable and insightful. By proactively identifying potential degradation products and understanding the kinetics of degradation, researchers can make informed decisions to mitigate stability risks in later stages of development.

Molecular Profile of this compound

A thorough understanding of the subject molecule's physicochemical properties is the starting point for designing a meaningful stability study.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 847063-13-2 | [1] |

| Molecular Formula | C11H16ClNO | [1] |

| Molecular Weight | 213.7 g/mol | [1] |

| Structure |  | - |

| Key Functional Groups | Secondary Amine, Secondary Alcohol, Chlorophenyl | - |

The presence of the secondary amine and secondary alcohol functional groups suggests potential susceptibility to oxidative and, to a lesser extent, hydrolytic degradation. The chlorophenyl group is generally stable but its influence on the reactivity of the rest of the molecule must be considered.

The Strategic Framework for Preliminary Stability Assessment

Our approach is a multi-faceted strategy designed to elucidate the intrinsic stability of this compound. This involves a series of forced degradation studies under conditions more severe than those expected during storage, coupled with the development of a stability-indicating analytical method to monitor the changes.[2]

Sources

An In-depth Technical Guide to the Exploration of Novel Synthetic Routes for 1-((4-Chlorophenethyl)amino)propan-2-ol

Abstract

This technical guide provides a comprehensive exploration of synthetic strategies for the preparation of 1-((4-chlorophenethyl)amino)propan-2-ol, a key β-amino alcohol scaffold with potential applications in pharmaceutical and materials science. We delve into both classical and novel synthetic methodologies, with a focus on providing detailed, actionable protocols for researchers and drug development professionals. The core of this guide centers on two primary synthetic paradigms: the ring-opening of epoxides and reductive amination pathways. Each route is critically evaluated for its efficiency, regioselectivity, and scalability. Furthermore, we introduce contemporary catalytic systems and green chemistry considerations to align with modern synthetic standards. This document is intended to serve as a practical resource, replete with experimental procedures, comparative data, and mechanistic insights to facilitate the synthesis and future derivatization of this important molecule.

Introduction: The Significance of β-Amino Alcohols

The β-amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. This structural unit is a cornerstone in the design of β-blockers, chiral auxiliaries, and various central nervous system (CNS) active agents. The target molecule of this guide, this compound, combines the pharmacophoric elements of a substituted phenethylamine with a propan-2-ol backbone, making it a molecule of significant interest for further biological evaluation and as a versatile synthetic intermediate.

Substituted phenethylamines are a well-established class of compounds known for their diverse pharmacological activities.[1] The incorporation of a chlorine atom on the phenyl ring can modulate the electronic properties and metabolic stability of the molecule. This guide aims to provide a robust and versatile synthetic toolbox for accessing this compound, thereby enabling further research into its potential applications.

Retrosynthetic Analysis: Key Disconnections

A retrosynthetic analysis of this compound reveals two primary and logical bond disconnections, leading to two distinct and highly viable synthetic strategies.

Figure 1: Retrosynthetic analysis of this compound.

Strategy 1: Epoxide Ring-Opening This is arguably the most direct and atom-economical approach. It involves the nucleophilic attack of 4-chlorophenethylamine on propylene oxide. The primary challenge in this strategy lies in controlling the regioselectivity of the epoxide ring-opening.

Strategy 2: Reductive Amination This strategy involves the condensation of a suitable amino ketone synthon with a substituted aldehyde, followed by reduction of the resulting imine. While potentially involving more steps, this approach can offer greater control over the final product and may be amenable to a wider range of starting materials for analog synthesis.

Synthetic Route I: Epoxide Ring-Opening

The reaction of an amine with an epoxide is a classical and highly effective method for the synthesis of β-amino alcohols.[2] The key to a successful synthesis lies in the choice of reaction conditions to ensure high regioselectivity and yield.

Starting Materials

-

4-Chlorophenethylamine: This starting material is commercially available from various suppliers.[3][4][5] It can also be synthesized from 4-chlorobenzaldehyde through reductive amination.[1]

-

Propylene Oxide: A readily available and industrially significant epoxide.[6][7][8][9] Due to its volatility and reactivity, it should be handled with appropriate safety precautions.

Regioselectivity of Propylene Oxide Ring-Opening

The nucleophilic ring-opening of propylene oxide with an amine can theoretically yield two regioisomers: the desired 1-substituted product (from attack at the less hindered carbon) and the 2-substituted isomer (from attack at the more hindered, secondary carbon).

Figure 2: Regioselectivity in the ring-opening of propylene oxide.

Generally, under neutral or basic conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile preferentially attacking the sterically less hindered carbon atom (Path A), leading to the desired 1-amino-2-propanol product.[10] However, the regioselectivity can be influenced by the catalyst and solvent system employed.

Experimental Protocols

This protocol is based on the principle of using a polar solvent system to facilitate the reaction without the need for a catalyst, which simplifies purification.

Step-by-Step Methodology:

-

To a solution of 4-chlorophenethylamine (1.0 eq) in a 1:1 mixture of dimethylformamide (DMF) and water, add propylene oxide (1.2 eq).

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

The use of a Lewis acid catalyst can enhance the rate of reaction and may influence regioselectivity. Lithium bromide has been shown to be an effective catalyst for the ring-opening of epoxides with anilines.[11]

Step-by-Step Methodology:

-

To a mixture of 4-chlorophenethylamine (1.0 eq) and lithium bromide (0.1 eq), add propylene oxide (1.1 eq) under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C, monitoring by TLC or LC-MS.

-

After completion, cool the mixture and partition between ethyl acetate and water.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography as described in Protocol 1A.

| Protocol | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| 1A | None | DMF/Water | 60-80 | 75-85 |

| 1B | LiBr | None (or high-boiling solvent) | 80-100 | 80-90 |

Table 1: Comparison of Epoxide Ring-Opening Protocols.

Synthetic Route II: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used in the synthesis of pharmaceuticals.[5] This approach offers an alternative to the epoxide ring-opening strategy and can be particularly useful for creating a library of analogs.

Conceptual Framework

This strategy involves two main approaches:

-

Approach A: Reaction of 4-chlorophenethylamine with a 3-carbon keto-aldehyde or a related synthon, followed by reduction.

-

Approach B: Reaction of 1-aminopropan-2-ol with 4-chlorophenylacetaldehyde, followed by reduction.

Figure 3: Reductive amination strategies for the synthesis of the target molecule.